molecular formula C13H19NO2 B1394101 N-[2-(4-isopropylphenoxy)ethyl]acetamide CAS No. 1212060-85-9

N-[2-(4-isopropylphenoxy)ethyl]acetamide

Cat. No. B1394101
M. Wt: 221.29 g/mol
InChI Key: FVAZTHJVQLCJDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-[2-(4-isopropylphenoxy)ethyl]acetamide”, a similar compound, “N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide”, was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Molecular Docking Analysis : N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative of N-[2-(4-isopropylphenoxy)ethyl]acetamide, was synthesized and its structure analyzed. It demonstrated potential as an anticancer drug targeting the VEGFr receptor (Sharma et al., 2018).

Applications in Medicine and Biology

  • Anticancer, Anti-Inflammatory, and Analgesic Activities : 2-(Substituted phenoxy) Acetamide Derivatives, related to N-[2-(4-isopropylphenoxy)ethyl]acetamide, have been explored for their potential as anticancer, anti-inflammatory, and analgesic agents (Rani et al., 2014).

Chemical Characterization and Analysis

  • X-ray Powder Diffraction of Derivatives : Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, structurally similar to N-[2-(4-isopropylphenoxy)ethyl]acetamide, have been characterized using X-ray powder diffraction. These compounds have potential as pesticides (Olszewska et al., 2009).

Drug Synthesis and Improvement

  • Improvement and Synthesis : Studies on the improvement and synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl Acetamide, a related compound, involved various technical method enhancements (Gong Fenga, 2007).

Antioxidant Activity Studies

  • Antioxidant Activity of Coumarin Derivatives : The antioxidant activity of synthesized coumarins, structurally akin to N-[2-(4-isopropylphenoxy)ethyl]acetamide, was studied and compared with ascorbic acid (Kadhum et al., 2011).

properties

IUPAC Name

N-[2-(4-propan-2-ylphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(2)12-4-6-13(7-5-12)16-9-8-14-11(3)15/h4-7,10H,8-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAZTHJVQLCJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-isopropylphenoxy)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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